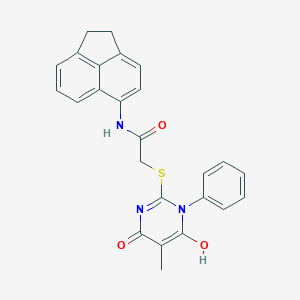
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It also acts as a scavenger of free radicals, thereby preventing oxidative damage to cells.
Biochemical and Physiological Effects:
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to have beneficial effects on various organs, including the liver, kidney, and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide has several advantages for lab experiments. It is easy to synthesize, and its anticancer activity can be easily measured using various assays. However, it also has some limitations, including its poor solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the research on N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in combination with other anticancer agents, and the study of its effects on various cancer types. Additionally, further research is needed to determine its potential toxicity and side effects in vivo.
In conclusion, N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide is a chemical compound with significant potential for various scientific research applications. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity in vivo.
Métodos De Síntesis
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide involves the reaction of 1,2-dihydroacenaphthylene with 2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl) sulfanylacetic acid. The reaction is catalyzed by a suitable reagent, and the resulting product is purified using appropriate techniques.
Aplicaciones Científicas De Investigación
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide has been studied extensively for its potential applications in various fields. It has been found to possess significant anticancer activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.
Propiedades
Nombre del producto |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide |
|---|---|
Fórmula molecular |
C25H21N3O3S |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H21N3O3S/c1-15-23(30)27-25(28(24(15)31)18-7-3-2-4-8-18)32-14-21(29)26-20-13-12-17-11-10-16-6-5-9-19(20)22(16)17/h2-9,12-13,31H,10-11,14H2,1H3,(H,26,29) |
Clave InChI |
QPSKMSMQYSJLFO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(N(C(=NC1=O)SCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C5=CC=CC=C5)O |
SMILES |
CC1=C(N(C(=NC1=O)SCC(=O)NC2=C3C=CC=C4C3=C(CC4)C=C2)C5=CC=CC=C5)O |
SMILES canónico |
CC1=C(N(C(=NC1=O)SCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(6-bromo-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B269623.png)

![(2-chlorophenyl)-N-{3-[2-(4-pyridinyl)vinyl]phenyl}methanesulfonamide](/img/structure/B269625.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide](/img/structure/B269627.png)
![2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone](/img/structure/B269628.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide](/img/structure/B269630.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B269635.png)

![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)